

4-(2-Morpholin-4-ylethoxy)benzonitrile for LRRK2 kinase inhibition studies

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Compound of Interest

Compound Name: 4-(2-Morpholin-4-ylethoxy)benzonitrile

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Application Notes and Protocols for LRRK2 Kinase Inhibition Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to LRRK2 and the Role of 4-(2-Morpholin-4-ylethoxy)benzonitrile Analogs in Kinase Inhibition

Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly for its strong genetic links to Parkinson's disease (PD). Mutations in the LRRK2 gene are among the most common causes of both familial and sporadic forms of PD. The kinase domain of LRRK2 is a key area of interest, as pathogenic mutations, such as the common G2019S substitution, lead to increased kinase activity, which is believed to contribute to neuronal toxicity and the progression of PD. This has positioned LRRK2 kinase inhibitors as a promising therapeutic strategy for the disease.

While specific data for **4-(2-Morpholin-4-ylethoxy)benzonitrile** in LRRK2 inhibition is not extensively available in public literature, the morpholine and benzonitrile moieties are common scaffolds in the development of potent LRRK2 inhibitors. A notable example is PF-06447475 (3-

[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile), a highly potent, selective, and brain-penetrant LRRK2 inhibitor.[1][2][3] This document will utilize PF-06447475 as a representative compound to provide detailed application notes and protocols relevant to the study of LRRK2 kinase inhibition. These protocols are designed to be adaptable for other compounds sharing the morpholinoethoxy benzonitrile scaffold.

Quantitative Data for PF-06447475

The inhibitory activity of PF-06447475 against LRRK2 has been characterized in various assays. The following tables summarize the key quantitative data for this compound.

Parameter	Value	Assay Conditions	Reference
IC50 (Wild-Type LRRK2)	3 nM	Cell-free enzyme assay	[1][2][3][4][5]
IC50 (G2019S LRRK2)	11 nM	Cell-free enzyme assay	[5]
Cellular IC50 (pS935 LRRK2)	25 nM	HEK293 cells, ELISA	[1][5]
Cellular IC50 (Endogenous LRRK2)	<10 nM	Raw264.7 macrophage cell line	[4]

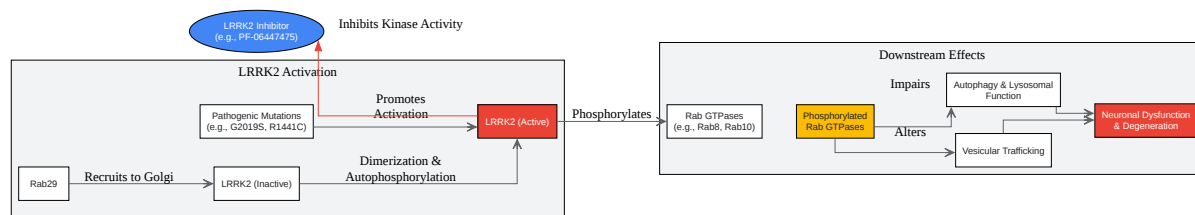
Table 1: In Vitro Inhibitory Activity of PF-06447475 against LRRK2

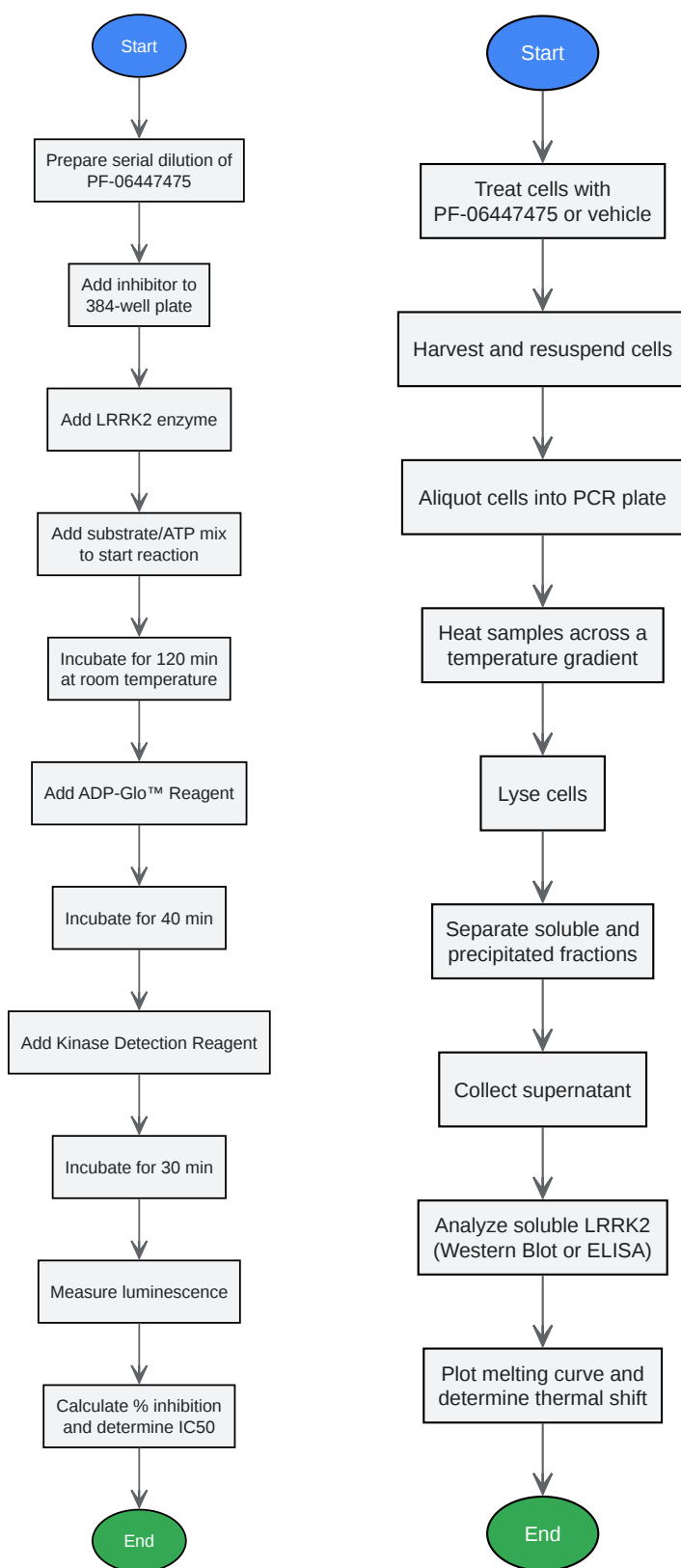
Parameter	Value	Animal Model	Assay	Reference
IC50 (pS935 LRRK2)	103 nM	G2019S BAC-transgenic mice (brain tissue)	Western Blot	[4]
IC50 (pS1292 LRRK2)	21 nM	G2019S BAC-transgenic mice (brain tissue)	Western Blot	[4]

Table 2: In Vivo Inhibitory Activity of PF-06447475 on LRRK2 Phosphorylation

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to its overactivation, resulting in the phosphorylation of a subset of Rab GTPases. This aberrant phosphorylation is a central event in the pathogenic cascade, affecting various cellular processes such as vesicular trafficking, autophagy, and lysosomal function. The following diagram illustrates a simplified LRRK2 signaling pathway.





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